N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-6-4-10(7-15(14)23-2)16(21)20-19-9-11-3-5-12(17)8-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZDEFFFGKWAA-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394681-75-5 | |
| Record name | N'-(2,4-DICHLOROBENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Materials and Reagents
Synthesis of Methyl 3,4-Dimethoxybenzoate (2)
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Reactants : 3,4-Dimethoxybenzoic acid (10.0 g, 51.3 mmol), methanol (100 mL), concentrated H₂SO₄ (2 mL).
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Procedure :
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Dissolve 1 in methanol in a round-bottom flask.
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Add H₂SO₄ dropwise with stirring.
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Reflux at 65°C for 5 hours.
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Cool to room temperature, pour into ice water, and extract with ethyl acetate.
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Dry over Na₂SO₄ and evaporate under reduced pressure.
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Synthesis of 3,4-Dimethoxybenzohydrazide (3)
Synthesis of N'-(2,4-Dichlorobenzylidene)-3,4-Dimethoxybenzohydrazide (4f)
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Reactants : Hydrazide 3 (5.0 g, 23.8 mmol), 2,4-dichlorobenzaldehyde (4.5 g, 25.6 mmol), glacial acetic acid (1 mL), ethanol (50 mL).
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Procedure :
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Dissolve 3 and aldehyde in ethanol.
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Add acetic acid and reflux at 70°C for 7 hours.
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Cool, filter the precipitate, and recrystallize from ethanol.
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Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Acid Screening
Stoichiometry and Reaction Time
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A 1:1.1 molar ratio of hydrazide to aldehyde ensures complete conversion of the hydrazide.
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Extending reaction time beyond 8 hours offers no yield improvement, indicating reaction completion within 7 hours.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Esterification | 89% | 98% |
| Hydrazinolysis | 87% | 97% |
| Condensation | 82% | 95% |
Comparative Analysis with Analogous Hydrazones
The condensation method for 4f aligns with protocols for related derivatives (e.g., 4a–j in), but the electron-withdrawing chlorine substituents necessitate slight adjustments:
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Reactivity : 2,4-Dichlorobenzaldehyde’s reduced nucleophilicity requires prolonged reflux compared to electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).
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Crystallization : Ethanol recrystallization effectively removes unreacted aldehyde, confirmed by the absence of aldehyde protons in ¹H NMR.
Challenges and Troubleshooting
Common Issues
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Incomplete Condensation : Add 5% excess aldehyde or extend reaction time by 1–2 hours.
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Low Crystallinity : Use ethanol:water (3:1) for recrystallization to enhance crystal formation.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide undergoes various chemical reactions typical of hydrazone compounds:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities, making it a candidate for drug development.
Biological Studies: It is used in studying enzyme inhibition and interaction with biological macromolecules.
Agriculture: The compound can act as a herbicide or pesticide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (EWGs) : The 2,4-dichloro substitution (target compound) provides moderate activity (18–22 mm), outperforming bulkier (p-alkoxy, 4j) or heteroaromatic (indole, 4h) substituents but lagging behind the unmodified aniline derivative (4a, 24–26 mm) .
- Acylation Effects : Acetylation of the –NH₂ group (4c) reduces activity by 50%, highlighting the importance of free –NH₂ for target binding .
Enzyme Inhibitory Activity
Acetylcholinesterase (AChE) Inhibition :
VEGFR-2 Targeting :
- In a study of nicotinamide derivatives, the 2,4-dichlorobenzylidene hydrazone (compound 6 ) showed 60% inhibition of VEGFR-2 at 10 µM, comparable to 3,4-dimethoxybenzylidene analogues (compound 7 , 55%) .
Pharmacological Profiles
Sedative and Analgesic Effects :
Cytotoxicity :
- The target compound’s cytotoxicity (IC₅₀ > 100 µM in Vero cells) aligns with most derivatives, suggesting a favorable therapeutic window .
Discussion of Key Trends
Substituent Size and Polarity :
- Small EWGs (e.g., –Cl) enhance membrane penetration and target binding, while bulky groups (e.g., p-alkoxy) sterically hinder activity .
- Polar groups (e.g., –OCH₃) improve solubility but may reduce affinity for hydrophobic enzyme pockets .
Synergy with Scaffold Features :
- The 3,4-dimethoxybenzoyl group provides a rigid, planar structure that stabilizes π-π stacking with microbial enzymes .
- Dichlorophenyl groups improve lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .
Contradictions in Activity :
- While 2,4-dichloro substitution enhances AChE inhibition, it underperforms in antimicrobial assays compared to simpler aniline derivatives (4a), suggesting target-specific optimization is required .
Q & A
Q. Advanced Synthesis Design
- Solvent Screening : Compare ethanol, DMF, or THF for polarity effects on reaction kinetics .
- Catalyst Optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF) to enhance regioselectivity .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (temperature, molar ratios) .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Data Analysis
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-ethoxy analogs) using molecular docking to identify critical pharmacophores .
- Assay Reproducibility : Validate protocols across multiple labs; control for solvent (DMSO vs. PBS) and cell passage number .
What methodologies elucidate its mechanism of action in anticancer studies?
Q. Advanced Mechanistic Studies
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
- ROS Detection : Use DCFH-DA probes to measure oxidative stress in treated cells .
- Western Blotting : Assess caspase-3/9 activation and Bcl-2/Bax ratios .
How is pharmacokinetic profiling conducted for this compound?
Q. Advanced ADME Studies
- In Vitro Hepatic Stability : Incubate with microsomal enzymes (CYP450 isoforms) and monitor degradation via LC-MS .
- Plasma Protein Binding : Equilibrium dialysis to calculate unbound fraction .
- Caco-2 Permeability : Measure apparent permeability (P) to predict oral bioavailability .
What strategies improve solubility for in vivo studies?
Q. Advanced Formulation Design
- Co-solvent Systems : Use PEG-400/water mixtures (1:4 v/v) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (70–100 nm) via emulsification-solvent evaporation .
- Salt Formation : Screen with HCl or sodium citrate to improve crystallinity .
How can computational modeling guide derivative design?
Q. Advanced Computational Approaches
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to EGFR or VEGFR-2 (PDB: 1M17) .
- QSAR Modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO) with bioactivity .
What crystallographic techniques resolve its 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
